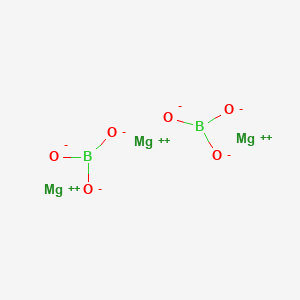

Boron magnesium oxide (B4MgO7)

説明

Boron magnesium oxide, commonly denoted as MgB₄O₇ or B₄MgO₇, is a magnesium borate compound with a tetraborate structure. It exists in two primary polymorphs: the ambient-pressure α-MgB₄O₇ and the high-pressure β-MgB₄O₇. The α-phase crystallizes in a structure with two interpenetrating anionic networks, while the β-phase, synthesized at 9 GPa and 1200°C, adopts the β-ZnB₄O₇ structure type, featuring a single anionic network where boron atoms transition from threefold to fourfold coordination under pressure .

特性

CAS番号 |

13767-68-5 |

|---|---|

分子式 |

B2Mg3O6 |

分子量 |

190.54 g/mol |

IUPAC名 |

trimagnesium;diborate |

InChI |

InChI=1S/2BO3.3Mg/c2*2-1(3)4;;;/q2*-3;3*+2 |

InChIキー |

NFMWFGXCDDYTEG-UHFFFAOYSA-N |

正規SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |

関連するCAS |

12007-62-4 (Parent) |

製品の起源 |

United States |

化学反応の分析

Redox and Decomposition Behavior

B₄MgO₇ participates in redox reactions, particularly in energetic material applications:

Key Findings :

-

Mg in B₄MgO₇ acts as a reducing agent, stripping oxygen from boron oxides to enrich metallic boron (B) content .

-

Thermal decomposition above 800°C releases B₂O₃, which can form viscous layers that hinder further oxidation .

Reactivity with Silica and Environmental Factors

In aqueous and solid-state systems, silica (SiO₂) competes with boron for MgO, altering reaction pathways:

| Condition | Observation | Implication | Source |

|---|---|---|---|

| MgO + SiO₂ + H₃BO₃ | Formation of Mg-silicate hydrates (M-S-H) | Reduces B₄MgO₇ yield | |

| High B concentration | Preferential MgB₄O₇ formation | Stabilizes boron in solids |

Data from Sorption Experiments :

-

At [B] = 9.25 mmol/L, MgB₄O₇ forms dominantly, with sorption ratios peaking at 37% .

-

Silica presence decreases boron immobilization efficiency by 15–20% due to competing silicate phases .

Thermochemical Performance

B₄MgO₇ enhances energetic material performance through synergistic exothermic reactions:

| System | Heat Release (J/g) | Peak Temp (°C) | Improvement vs Pure B | Source |

|---|---|---|---|---|

| Mg/B composite (9h cryomilled) | 13,237 | 693.8 | +24% | |

| Mg-B SHS reaction | - | 500–800 | 90% theoretical energy density |

Mechanism :

-

Exothermic Mg oxidation preheats boron particles, while Mg-B₂O₃ redox reactions remove passivating oxide layers .

Acid-Base Reactivity

B₄MgO₇ reacts with acids to release boric acid and magnesium salts:

| Reaction | Application | Outcome |

|---|---|---|

| MgB₄O₇ + 2HCl → 2H₃BO₃ + MgCl₂ | Analytical dissolution | Quantification of boron |

| MgB₄O₇ + NaOH → Na₂B₄O₇ + Mg(OH)₂ | Borate glass production | Alkali-stable borates |

類似化合物との比較

Comparison with Similar Compounds

Magnesium borates belong to a broader family of borate compounds with diverse structures and properties. Below is a detailed comparison of MgB₄O₇ with key analogues:

Table 1: Structural and Functional Comparison of MgB₄O₇ with Similar Borates

Key Differences and Similarities

Crystal Structure :

- MgB₄O₇ and ZnB₄O₇ share structural similarities under high pressure, both adopting a single anionic network with fourfold boron coordination. In contrast, Mg₂B₂O₅ and boracite exhibit distinct frameworks: Mg₂B₂O₅ forms layered or chain-like structures, while boracite has a cubic lattice .

Synthesis Methods :

- MgB₄O₇ requires extreme conditions (9 GPa) for β-phase formation, whereas Mg₂B₂O₅ is synthesized via conventional solid-state reactions at lower temperatures (850–1050°C). Boracite synthesis involves halogen incorporation (Cl⁻), enabling unique dielectric properties .

Thermal and Functional Properties :

- MgB₄O₇ and Mg₂B₂O₇ both exhibit high thermal stability, but Mg₂B₂O₅ is preferred for high-temperature applications (e.g., catalysts) due to its triclinic phase stability at 1050°C . Boracite’s ferroelectricity makes it suitable for electronic applications, a property absent in MgB₄O₇ .

Industrial Relevance :

- MgB₄O₇ and ZnB₄O₇ are studied for high-pressure material science, while Mg₂B₂O₅ and boracite have broader commercial uses in ceramics, coatings, and electronics .

Table 2: Comparative Thermal and Mechanical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。